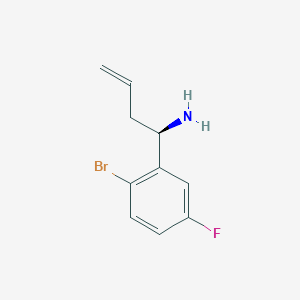

(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine

Description

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

(1R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine |

InChI |

InChI=1S/C10H11BrFN/c1-2-3-10(13)8-6-7(12)4-5-9(8)11/h2,4-6,10H,1,3,13H2/t10-/m1/s1 |

InChI Key |

MWGPQSZDCMDMAT-SNVBAGLBSA-N |

Isomeric SMILES |

C=CC[C@H](C1=C(C=CC(=C1)F)Br)N |

Canonical SMILES |

C=CCC(C1=C(C=CC(=C1)F)Br)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling (Heck Reaction)

One of the most common methods to prepare such compounds is the palladium-catalyzed Heck reaction, which couples an aryl halide with an alkene under basic conditions. This method is favored for its ability to form carbon-carbon bonds with high regio- and stereoselectivity.

- Procedure : The reaction typically involves the treatment of 2-bromo-5-fluorophenyl derivatives with but-3-en-1-amine or its protected form in the presence of a palladium catalyst and a base.

- Catalysts : Pd(0) complexes such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands are commonly used.

- Conditions : Reactions are usually conducted in polar aprotic solvents (e.g., DMF, NMP) at elevated temperatures (80–120 °C).

- Outcome : The Heck reaction forms the desired (R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine with control over the double bond geometry and stereochemistry at the chiral center when combined with chiral ligands or auxiliaries.

Enantioselective Synthesis

Enantioselective synthesis is crucial for obtaining the (R)-enantiomer due to its biological relevance.

- Chiral Catalysts and Ligands : Use of chiral phosphine ligands or organocatalysts during the Heck or related coupling reactions ensures enantioselectivity.

- Resolution Techniques : Alternatively, racemic mixtures can be resolved using chiral chromatography or crystallization methods.

- Asymmetric Amination : Direct asymmetric amination of α,β-unsaturated precursors can also be employed to introduce the amine functionality with stereocontrol.

Synthesis via α,β-Unsaturated Intermediates

The compound contains an α,β-unsaturated amine moiety, which can be synthesized by:

- Condensation of 2-bromo-5-fluorobenzaldehyde with appropriate amine precursors under basic conditions.

- Michael addition reactions on α,β-unsaturated carbonyl compounds followed by reduction or amination steps.

- This approach is supported by studies on related α,β-unsaturated compounds synthesized via Claisen-Schmidt condensation, which proceed smoothly under mild conditions with good yields.

Representative Synthetic Procedure Example

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Bromo-5-fluorobenzaldehyde + but-3-en-1-amine precursor | Condensation in ethanol with sodium hydroxide base, stirring for 24 h at room temperature |

| 2 | Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., triethylamine) | Heck coupling in DMF at 100 °C for 12–24 h |

| 3 | Workup | Quenching with aqueous NaHCO3, extraction with dichloromethane, washing, drying over MgSO4 |

| 4 | Purification | Silica gel chromatography with hexane/ethyl acetate (19:1) to isolate pure (R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine |

This procedure yields the target compound with enantiomeric purity when chiral ligands or auxiliaries are applied.

Analytical and Characterization Techniques

- NMR Spectroscopy : ^1H and ^13C NMR confirm the structure and stereochemistry.

- Mass Spectrometry (ES-MS) : Confirms molecular weight and purity.

- FTIR Spectroscopy : Identifies functional groups and verifies the presence of amine and alkene moieties.

- Chiral HPLC : Determines enantiomeric excess.

- Melting Point Analysis : Assesses purity and physical properties.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Stereocontrol | Notes |

|---|---|---|---|---|---|

| Palladium-Catalyzed Heck Reaction | 2-Bromo-5-fluorophenyl halide, but-3-en-1-amine, Pd catalyst, base | 80–120 °C, DMF or similar solvent, 12–24 h | Moderate to high | High with chiral ligands | Widely used, scalable |

| Enantioselective Amination | α,β-Unsaturated precursors, chiral catalysts | Room temperature to mild heating | Good | Excellent | Direct stereocontrol |

| Claisen-Schmidt Condensation (related α,β-unsaturated compounds) | 2-Bromo-5-fluorobenzaldehyde, ketones, NaOH | Ethanol, RT, 24 h | ~73% (related compounds) | Not directly enantioselective | Useful intermediate step |

Research Findings and Optimization

- Optimization of palladium-catalyzed conditions (ligand choice, base, temperature) improves yield and enantioselectivity.

- Use of sodium hydroxide in ethanol for condensation reactions provides efficient routes to α,β-unsaturated intermediates.

- Molecular docking and computational studies support the biological relevance of the (R)-enantiomer, justifying the need for enantioselective synthesis.

- Density Functional Theory (DFT) calculations have been employed in related compounds to understand electronic properties and guide synthesis optimization.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry: Building Block for Complex Molecules

The compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations, such as oxidation to form imines or nitriles and reduction to yield primary or secondary amines, makes it valuable in synthetic chemistry .

2. Biological Activity Exploration

(R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine has been investigated for its potential biological activities. Studies have indicated that the compound interacts with biomolecules, which may lead to therapeutic applications. For instance, research has focused on its antibacterial properties through computational chemistry tools like molecular docking analysis . This analysis helps predict the compound's binding affinity to specific protein targets, enhancing understanding of its biological mechanisms.

3. Medicinal Chemistry: Therapeutic Potential

The compound is explored for its potential therapeutic properties. Its structure suggests possible interactions with biological targets that could lead to the development of new drugs. The presence of halogen atoms may influence the compound's reactivity and binding affinity, making it an interesting candidate for drug discovery .

Case Study 1: Antibacterial Activity

A study examined the antibacterial effects of derivatives related to (R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine using molecular docking techniques against various bacterial targets such as DNA gyrase and dihydrofolate reductase. The results demonstrated significant binding affinities, suggesting potential use as an antibacterial agent .

Case Study 2: Drug Development

In another investigation, researchers synthesized derivatives of (R)-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine and evaluated their pharmacokinetic properties using ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis. The compounds showed favorable characteristics for oral bioavailability and minimal toxicity in preliminary tests .

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

(a) 1-(2-Bromo-5-fluorophenyl)-3-(5-chloro-1,3-dimethyl-1H-pyrazole-4-carbonyl)thiourea (6a)

- Key Differences : Replaces the amine group with a thiourea moiety and introduces a pyrazole-carbonyl group.

- Impact : The thiourea group increases hydrogen-bonding capacity, as evidenced by IR peaks at 3396.6 cm⁻¹ (N–H) and 1678.1 cm⁻¹ (C=O) . The chlorine and methyl groups on the pyrazole enhance lipophilicity (logP) compared to the target compound.

- Physical Properties : Solid at room temperature (m.p. 148–150 °C), contrasting with the likely liquid state of the target compound due to the absence of polar thiourea groups .

(b) (R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine

- Key Differences : Substitutes the 2-bromo-5-fluorophenyl group with a 3-bromo-5-methylphenyl group.

- The absence of fluorine may lower metabolic stability compared to the target compound .

Backbone and Stereochemical Variations

(a) (RS,1R)-N-(tert-Butanesulfinyl)-1-(4-chlorophenyl)but-3-en-1-amine (4h)

- Key Differences : Features a tert-butanesulfinyl group and a 4-chlorophenyl substituent. The stereochemistry includes both (RS) and (1R) configurations.

- Impact : The sulfinyl group enhances chiral induction in asymmetric synthesis, as demonstrated in indium-mediated allylation reactions. The chloro substituent at the 4-position alters electronic properties compared to the target compound’s 2-bromo-5-fluoro arrangement .

(b) (S)-N-Benzyl-2-(5-nitro-1H-indol-1-yl)but-3-en-1-amine

- Key Differences : Incorporates a nitroindole ring and a benzyl group instead of the bromo-fluorophenyl moiety.

- The (S)-configuration and benzyl group result in distinct optical activity ([α]D = –31.7) compared to the target compound’s (R)-configuration .

Physicochemical and Spectroscopic Data Comparison

Q & A

Q. How can the stereochemical purity of (R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine be rigorously confirmed?

To determine enantiomeric excess (ee), chiral HPLC with a CHIRALCEL OD-H column is recommended. Use a mobile phase of hexanes:i-PrOH:Et₂NH (900:100:1) at 0.5 mL/min flow rate, with UV detection at 254 nm. Compare retention times to reference standards, as demonstrated for structurally similar amines . For absolute configuration, single-crystal X-ray diffraction using SHELXL for refinement is critical .

Q. What synthetic strategies are effective for preparing (R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine without racemization?

Asymmetric catalysis or chiral auxiliaries are key. A dynamic kinetic resolution approach, as used in the synthesis of (R)-1-(4-methoxyphenyl)but-3-en-1-amine (74% yield, 92% ee), could be adapted. Optimize reaction conditions (e.g., temperature, catalyst loading) to minimize epimerization during enamine formation . Grubbs−Hoveyda-II catalysts may assist in controlling alkene geometry while preserving stereochemistry .

Q. Which spectroscopic techniques are essential for characterizing intermediates in the synthesis of this compound?

- NMR : Assign syn/anti isomerism using and NMR. Coupling constants () for the but-3-en-1-amine moiety should align with reported values (e.g., δ 5.2–5.8 ppm for vinyl protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass error.

- IR : Validate amine N-H stretches (~3300 cm) and C-Br vibrations (~600 cm) .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) be applied to improve enantioselectivity in the synthesis of this compound?

DKR requires a catalyst system that rapidly interconverts enantiomers while favoring the desired (R)-isomer. For example, a palladium-catalyzed process with a chiral ligand (e.g., BINAP) could suppress racemization. Monitor reaction progress via HPLC to optimize ee (>90%) and yield (>70%) .

Q. What crystallographic methods resolve challenges in determining the absolute configuration of (R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine?

Use SHELXD for phase solution and SHELXL for refinement. Collect high-resolution data (<1.0 Å) to model anisotropic displacement parameters for bromine and fluorine atoms accurately. ORTEP-3 can visualize thermal ellipsoids and validate stereochemical assignments .

Q. How should researchers address contradictory spectral data (e.g., NMR vs. X-ray) for this compound?

- Cross-validate with multiple techniques: Compare NMR-derived coupling constants with X-ray torsion angles.

- Check for solvatomorphism (crystal packing effects) by recrystallizing in different solvents.

- Use computational tools (e.g., DFT) to simulate NMR spectra and reconcile discrepancies .

Methodological and Safety Considerations

Q. What precautions are necessary when handling air-sensitive intermediates in the synthesis of this amine?

Q. How can researchers optimize column chromatography for purifying (R)-1-(2-bromo-5-fluorophenyl)but-3-en-1-amine?

Use silica gel with a 20:1 to 50:1 matrix-to-sample ratio. Elute with a gradient of ethyl acetate in hexanes (5% → 30%). Monitor fractions by TLC (R ~0.3–0.5) and combine based on LC-MS purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.